BenchChemオンラインストアへようこそ!

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

Pharmaceutical analysis Impurity stability Forced degradation

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS 1655430-59-3) is a high-purity dihydrochloride salt of the Tofacitinib amine core, recognized across pharmacopeial and regulatory frameworks as Tofacitinib Impurity M (also designated Impurity F or N-Descyanoacetyl Impurity). It is the enantiopure (3R,4R) stereoisomer lacking the cyanoacetyl N-substituent present in the active pharmaceutical ingredient.

Molecular Formula C13H21Cl2N5
Molecular Weight 318.2 g/mol
Cat. No. B6591845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride
Molecular FormulaC13H21Cl2N5
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESCC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl
InChIInChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1
InChIKeyKSODOXNLLQKTEM-SFGLUTOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride: Procurement-Ready Reference Standard for Tofacitinib Impurity Profiling


N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride (CAS 1655430-59-3) is a high-purity dihydrochloride salt of the Tofacitinib amine core, recognized across pharmacopeial and regulatory frameworks as Tofacitinib Impurity M (also designated Impurity F or N-Descyanoacetyl Impurity). It is the enantiopure (3R,4R) stereoisomer lacking the cyanoacetyl N-substituent present in the active pharmaceutical ingredient . Its primary utility lies in analytical quality control—serving as a certified reference standard for impurity identification, quantification, and method validation during Tofacitinib drug substance and drug product manufacturing [1].

Why Analytical Reference Standards for N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Interchanged


In-class pyrrolopyrimidine JAK inhibitors or generic Tofacitinib intermediates are not interchangeable with this specific compound in analytical workflows. This dihydrochloride salt is a defined structural impurity—Tofacitinib Impurity M—whose presence and quantity are directly regulated under ICH Q3A/Q3B guidelines for pharmaceutical quality control. Using an alternative compound lacking the identical (3R,4R) stereochemistry or dihydrochloride salt form would invalidate HPLC retention time assignments, MS/MS fragmentation pattern matching, and calibration curve accuracy, jeopardizing regulatory submission data integrity for Abbreviated New Drug Applications (ANDAs) and commercial batch release [1]. The quantitative differentiation evidence below substantiates why this precise reference material—not a close analog—must be selected for compliant analytical development.

N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride: Quantified Differentiation for Analytical and Procurement Decisions


Solution Stability Across pH: Tofacitinib Impurity M vs. Other Tofacitinib-Related Impurities

In a comparative solution stability study conducted under Chinese Import Registration Standard JX20130251 chromatographic conditions, Tofacitinib Impurity M (CAS 477600-74-1 free base; corresponding to this dihydrochloride salt) was evaluated alongside Tofacitinib Impurity 22 and Impurity 23 in acidic, neutral, and alkaline solutions over 24 hours. Impurity M demonstrated consistent main peak area across all pH conditions, with relative standard deviation (RSD) <2.0% at each time point (0, 3, 6, 12, 24 h). In contrast, Impurity 22 and Impurity 23 exhibited significant degradation in alkaline solution, with continuously decreasing main peak area and increasing impurity peak area over the 24-hour period [1].

Pharmaceutical analysis Impurity stability Forced degradation ICH Q1A

HPLC Purity Specification: Tofacitinib Impurity M vs. Vendor-Standard Purity Baselines

Commercially available Tofacitinib Impurity M reference standards are routinely supplied with HPLC purity certification. A representative certified analysis reports a purity value of 95.07% by HPLC area normalization, with accompanying COA, HPLC chromatogram, 1H NMR, and MS spectral data [1]. Other reputable vendors supply this compound at ≥98% purity (HPLC) with full characterization . This compares favorably against general-purpose intermediates often supplied without analytical certification or at lower, unverified purity.

Analytical chemistry Reference standard Method validation HPLC

Stereochemical Identity: (3R,4R) vs. Alternative Stereoisomers for JAK3 Binding

The (3R,4R) stereochemical configuration is essential for JAK3 binding. In a comprehensive kinase panel profiling of all four stereoisomers of CP-690,550 (Tofacitinib), only the enantiopure (3R,4R) isomer blocked Stat5 phosphorylation, a JAK3-dependent signaling event. The (3R,4S) and (3S,4R) stereoisomers retained some JAK3/JAK2 binding but additionally acquired off-target affinity for STE7 and STE20 subfamily kinases [1]. Since this compound is the (3R,4R) amine fragment of Tofacitinib, its stereochemical integrity is critical; racemic or alternative stereoisomeric impurities would confound analytical specificity and could produce misleading impurity profiling results.

Stereochemistry Kinase selectivity Impurity profiling JAK3

Dihydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt (CAS 1655430-59-3) offers practical advantages over the free base form (CAS 477600-74-1) for analytical sample preparation. The presence of two hydrochloride groups enhances water solubility compared to the neutral free base, which exhibits predicted ACD/LogD (pH 7.4) of -0.69 and limited aqueous solubility at neutral pH . The dihydrochloride salt is readily soluble in water and polar organic solvents, facilitating stock solution preparation for HPLC and LC-MS workflows without requiring pH adjustment or organic co-solvents .

Salt selection Solubility Sample preparation Analytical chemistry

Procurement-Ready Application Scenarios for N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride


ANDA Regulatory Submission: Impurity Method Validation for Tofacitinib Drug Product

This dihydrochloride reference standard is used as the certified impurity marker (Tofacitinib Impurity M/F) for HPLC/LC-MS method development, system suitability testing, and quantitative impurity limit verification per ICH Q3B. The documented solution stability (RSD <2.0% across pH over 24 h) supports robust method ruggedness during regulatory review [1].

Forced Degradation Studies and Stability-Indicating Method Development

The compound serves as a reference marker to identify and quantify the N-descyanoacetyl degradation product of Tofacitinib under accelerated storage and stress conditions (acid, base, oxidative, thermal, photolytic). Its pH-independent stability simplifies peak identification and ensures accurate degradation pathway mapping [1].

Quality Control Batch Release Testing in Commercial API Manufacturing

QC laboratories utilize this certified reference material to calibrate HPLC methods for routine impurity monitoring of Tofacitinib active pharmaceutical ingredient batches. The availability of COA documentation with certified purity (≥95%) and supporting NMR/MS spectra enables direct traceability to pharmacopeial standards (USP/EP) upon request [2].

Chiral Purity Verification and Stereochemical Integrity Assessment

Given the established importance of (3R,4R) stereochemistry for JAK3 binding specificity, this compound is used as a chiral reference to validate enantiomeric purity of Tofacitinib intermediates and to detect stereochemical inversion products that could compromise drug substance quality [3].

Quote Request

Request a Quote for N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.